![molecular formula C26H32N4O3S B6494355 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide CAS No. 886888-31-9](/img/structure/B6494355.png)
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzodiazole moiety, which is a type of heterocyclic compound . Heterocyclic compounds are an important class of organic compounds . Benzimidazole, a similar structure, is present in various bioactive compounds such as antiulcer, antihelminthic, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer drugs .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The benzodiazole moiety, for instance, is a five-membered heterocyclic ring that contains two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole compounds, which are structurally similar to benzodiazole, are known to react with electrófilos on the nitrogen atom or the C5, and with nucleófilos in the C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For instance, benzodiazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclohexylacetamide: has shown significant potential as an antimicrobial agent. The benzimidazole moiety is known for its broad-spectrum antimicrobial properties, effective against various bacterial and fungal strains . This compound can disrupt microbial cell membranes and inhibit essential enzymes, making it a promising candidate for developing new antibiotics and antifungal medications.
Anticancer Properties
The compound exhibits notable anticancer activity, primarily due to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells . The benzimidazole core can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. Research has shown its effectiveness against various cancer cell lines, including breast, lung, and colon cancers, making it a valuable candidate for further development in oncology.
Anti-inflammatory Effects
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclohexylacetamide: has demonstrated significant anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes like COX-2. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Applications
The compound has shown promise in antiviral research, particularly against viruses like HIV and influenza . Its mechanism involves inhibiting viral replication and preventing the virus from entering host cells. This antiviral activity is attributed to the benzimidazole structure, which can interfere with viral enzymes and proteins essential for the virus’s life cycle.
Antioxidant Activity
Research indicates that N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclohexylacetamide possesses strong antioxidant properties . It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This antioxidant activity makes it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage in various diseases, including neurodegenerative disorders.
Antidiabetic Potential
The compound has been studied for its antidiabetic effects, particularly in improving insulin sensitivity and reducing blood glucose levels . It can modulate the activity of enzymes involved in glucose metabolism and enhance the function of insulin receptors. This makes it a promising candidate for developing new treatments for diabetes and related metabolic disorders.
These applications highlight the diverse potential of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclohexylacetamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific questions or need more details on any of these applications, feel free to ask!
BMC Chemistry BMC Chemistry BMC Chemistry BMC Chemistry BMC Chemistry BMC Chemistry
Wirkmechanismus
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide, is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with proteins and enzymes, which may result in a wide range of biological activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they could potentially have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of imidazole derivatives .
Eigenschaften
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c31-25(18-19-6-2-1-3-7-19)27-21-10-12-22(13-11-21)34(32,33)30-16-14-20(15-17-30)26-28-23-8-4-5-9-24(23)29-26/h4-5,8-13,19-20H,1-3,6-7,14-18H2,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEOOKPOPBMWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclohexylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.